
(S,R,S)-AHPC-C8-NH2 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is a chemical compound used primarily in the field of targeted protein degradation. It is a ligand-linker conjugate that facilitates the recruitment of the von Hippel-Lindau (VHL) protein, which is crucial for the degradation of specific proteins through the proteolysis-targeting chimeras (PROTAC) technology . This compound is particularly valuable in the development of therapeutic agents for various diseases, including cancer.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves multiple steps, starting with the preparation of the core ligand structure. The process typically includes the following steps:
Formation of the Core Ligand: The core ligand is synthesized through a series of reactions involving the coupling of amino acids and other organic molecules.
Linker Attachment: A rigid linker is attached to the core ligand to facilitate the conjugation with the target protein.
Pendant Amine Addition: A pendant amine group is added to the structure to enable reactivity with carboxylic acids on the target ligand.
Industrial Production Methods
Industrial production of (S,R,S)-AHPC-C8-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, solvent selection, and purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(S,R,S)-AHPC-C8-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pendant amine group reacts with carboxylic acids.
Click Chemistry:
Common Reagents and Conditions
Reagents: Common reagents include copper(I) catalysts, azides, and alkynes.
Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures
Major Products
The major products formed from these reactions are triazole-linked conjugates, which are stable and useful for various applications in chemical biology and drug development .
Aplicaciones Científicas De Investigación
(S,R,S)-AHPC-C8-NH2 (hydrochloride) has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of (S,R,S)-AHPC-C8-NH2 (hydrochloride) involves the recruitment of the von Hippel-Lindau (VHL) protein. The compound binds to the VHL protein, forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific protein-protein interactions essential for the degradation process .
Comparación Con Compuestos Similares
Similar Compounds
(S,R,S)-AHPC-piperazine-pyridine-alkyne-NH2 hydrochloride: Similar in structure but with different linker and functional groups.
(S,R,S)-AHPC-PEG1-piperazine hydrochloride: Contains a polyethylene glycol (PEG) linker for increased solubility.
(S,R,S)-AHPC-benzyl-piperazine hydrochloride: Features a benzyl group for enhanced binding affinity.
Uniqueness
(S,R,S)-AHPC-C8-NH2 (hydrochloride) is unique due to its specific linker and pendant amine group, which provide optimal reactivity and stability for targeted protein degradation applications. Its ability to form stable conjugates and facilitate efficient protein degradation makes it a valuable tool in chemical biology and drug development .
Propiedades
Fórmula molecular |
C31H48ClN5O4S |
|---|---|
Peso molecular |
622.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-(9-aminononanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C31H47N5O4S.ClH/c1-21-27(41-20-34-21)23-14-12-22(13-15-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)11-9-7-5-6-8-10-16-32;/h12-15,20,24-25,28,37H,5-11,16-19,32H2,1-4H3,(H,33,39)(H,35,38);1H/t24-,25+,28-;/m1./s1 |
Clave InChI |
OANZHVCYGLOQJS-RAGVHRFXSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S)-2-amino-3-ethenyl-3-hydroxypentadecyl] dihydrogen phosphate](/img/structure/B15144495.png)

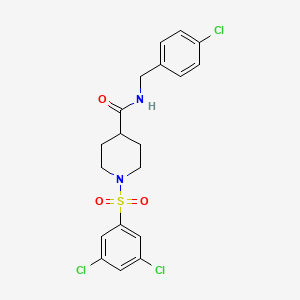
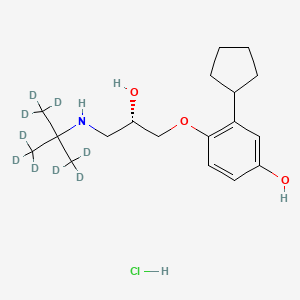

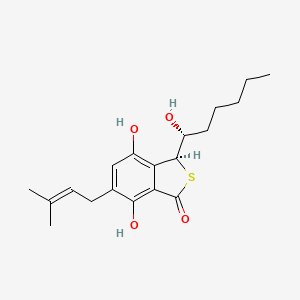

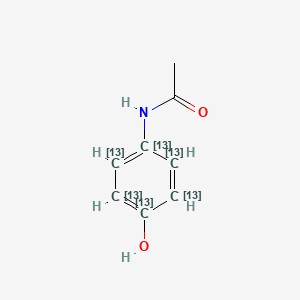
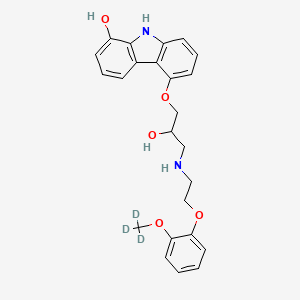

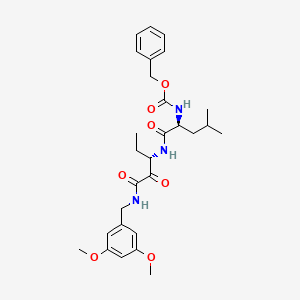
![(2Z)-2-[(8S,9R,10S,11S,13S,14S,16S)-9-chloro-4,6,6-trideuterio-11-hydroxy-10,13,16-trimethyl-3-oxo-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde](/img/structure/B15144577.png)
![N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-2-[4-(dimethylamino)benzoyl]-3,4-dihydro-1H-isoquinoline-6-carboxamide](/img/structure/B15144584.png)

